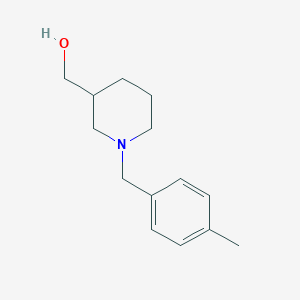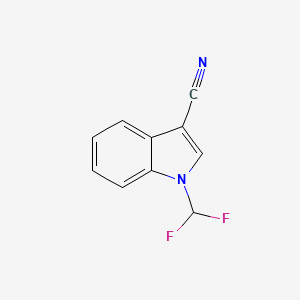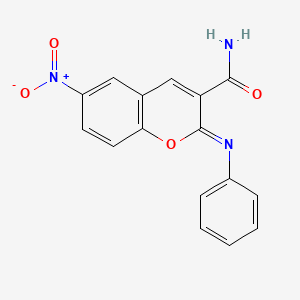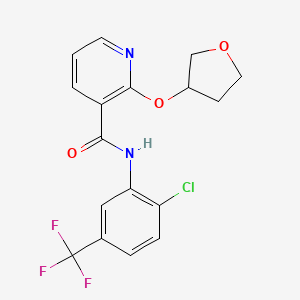![molecular formula C23H19Cl2NO2 B2916933 (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one CAS No. 477889-27-3](/img/structure/B2916933.png)
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one, also known as EMD-121406, is an organophosphorus compound that has been investigated for its potential use in scientific research. This compound has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. EMD-121406 has the potential to be used in laboratory experiments in order to study the effects of acetylcholine on various physiological processes.
Scientific Research Applications
Phase Transition and Molecular Packing
Research on laterally di-substituted derivatives, closely related to the compound , has explored their mesomorphic properties and phase transitions. These studies involve elucidating molecular structures through NMR and FT-IR spectroscopy and examining phase transitions using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Theoretical optimizations predict conformations affecting molecular packing and thermal parameters, indicating significant effects of lateral groups' orientations and positions on molecular behavior (Alamro et al., 2021).
Reductive Dechlorination by Intestinal Bacteria
Another study focused on the environmental and health implications of structurally related compounds, demonstrating how human intestinal bacteria can reductively dechlorinate compounds like methoxychlor, highlighting potential metabolic pathways and environmental degradation processes (Yim et al., 2008).
Spectral Properties and Synthesis
Further research delves into the synthesis and spectral properties of substituted 1,3-diphenyl-2-propen-1-ones, contributing to the foundational knowledge necessary for designing compounds with specific optical or material characteristics. These studies provide insights into their structural confirmation and potential applications in materials science (Ahmed et al., 2007).
Molecular Docking and Chemical Calculations
Molecular docking and quantum chemical calculations offer a glimpse into the bioactive potential of related compounds, predicting interactions with biological targets and providing a basis for drug design and pharmacological studies. These computational studies are essential for understanding the bioactivity and therapeutic potential of complex organic molecules (Viji et al., 2020).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, similar in structure to the compound , underscore their potential in semiconductor devices and optoelectronic applications. These studies highlight the relationship between molecular structure and optoelectronic properties, paving the way for advancements in material sciences (Shkir et al., 2019).
properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-16-3-2-4-20(13-16)26-12-11-23(27)17-6-9-21(10-7-17)28-15-18-5-8-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKDAKWTHYQHQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)




![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)
![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)


![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)
